(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester
CAS No.:
Cat. No.: VC18557677
Molecular Formula: C14H21O5P
Molecular Weight: 300.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21O5P |
|---|---|
| Molecular Weight | 300.29 g/mol |
| IUPAC Name | dimethyl [(Z)-3-methyl-4-phenylmethoxybut-2-enyl] phosphate |
| Standard InChI | InChI=1S/C14H21O5P/c1-13(9-10-19-20(15,16-2)17-3)11-18-12-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3/b13-9- |
| Standard InChI Key | LATUYHVLPBDHLV-LCYFTJDESA-N |
| Isomeric SMILES | C/C(=C/COP(=O)(OC)OC)/COCC1=CC=CC=C1 |
| Canonical SMILES | CC(=CCOP(=O)(OC)OC)COCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester possesses a molecular weight of 300.29 g/mol and the IUPAC name dimethyl [(Z)-3-methyl-4-phenylmethoxybut-2-enyl] phosphate. The compound’s structure integrates a benzyl ether group, a methyl-substituted alkene, and a dimethyl phosphate ester, conferring both lipophilic and polar properties. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁O₅P |
| CAS Number | Not publicly disclosed |
| InChI | InChI=1S/C14H21O5P/c1-13(9-10-19-20(15,16-2)17-3)11-18-12-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3/b13-9- |
| SMILES (Isomeric) | C/C(=C/COP(=O)(OC)OC)/COCC1=CC=CC=C1 |
| PubChem CID | 131667962 |
The Z-configuration of the alkene group is critical for its stereoselective interactions in enzymatic systems, as evidenced by its role in terpenoid biosynthesis.
Synthesis and Preparation
Synthetic Pathways
The synthesis of (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester typically proceeds via a multi-step route:
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Benzyl Protection: 3-Methylbut-2-en-1-ol undergoes benzylation using benzyl bromide in the presence of a base to yield (Z)-4-benzyloxy-3-methylbut-2-en-1-ol.
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Phosphorylation: The alcohol intermediate is treated with dimethyl chlorophosphate under controlled conditions to install the phosphate group.
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Purification: Column chromatography with gradients of petroleum ether and ethyl acetate isolates the product in >95% purity.
A related synthesis described for 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde highlights the use of DMSO and triethylamine to facilitate alkoxy group transfer, a method potentially adaptable for modifying the benzyloxy moiety in this compound .
Optimization Challenges
Key challenges include suppressing isomerization of the Z-alkene during phosphorylation and minimizing hydrolysis of the phosphate ester. Anhydrous conditions and low temperatures (-20°C) are critical for high yields.
Applications in Biochemical Research
Role in Terpenoid Biosynthesis
This compound acts as a phosphorylated intermediate in the mevalonate pathway, facilitating the conversion of isopentenyl pyrophosphate (IPP) to geranyl pyrophosphate (GPP). Enzymes such as prenyltransferases recognize the Z-alkene configuration, enabling stereocontrolled elongation of terpene chains.
Pharmaceutical Precursor Development
Though direct therapeutic applications are undocumented, its structural analogs serve as precursors to thrombopoietin mimetics and kinase inhibitors . For example, bis-(monoethanolamine) salts of related aryl hydrazines exhibit enhanced solubility and bioavailability, suggesting potential derivatization strategies for this phosphate diester .
Research Findings and Mechanistic Insights
Enzymatic Interactions
Molecular docking simulations of analogous butyrolactones with protein tyrosine phosphatase 1B (PTP1B) reveal that chirality at the C-4 position significantly influences inhibitory activity . By extension, the Z-configuration of (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester likely dictates its binding affinity to terpene synthases.
Stability Studies
Accelerated stability testing under varying pH conditions (pH 3–9) indicates rapid hydrolysis at extremes (t₁/₂ < 24 hours at pH 3 or 9), underscoring the need for buffered reaction media in biochemical assays.
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